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Compound Name: Ambruticin

Cat. No.: B1664839

An In-depth Technical Guide to Ambruticin: Chemical Structure and Properties

Introduction

Ambruticin is a family of polyketide natural products first isolated from the myxobacterium
Sorangium cellulosum.[1][2][3][4] These compounds have garnered significant interest within
the scientific community due to their potent antifungal activity against a range of human
pathogens, including Coccidioides immitis, Histoplasma capsulatum, and Blastomyces
dermatitidis.[1][5][6] Structurally, ambruticins are characterized by a unique architecture
featuring a tetrahydropyran (THP) ring, a dihydropyran (DHP) ring, and a hydrocarbon linker
that incorporates an unusual trisubstituted cyclopropyl group.[1][3][4][7] Their promising
biological activity and low toxicity in murine models make them attractive candidates for the
development of new antifungal therapeutics.[1][8][9]

This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, biological activity, and mechanism of action of ambruticin, with a focus on providing
detailed technical information for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The ambruticin family includes several congeners, with ambruticin S being one of the most
studied. The core structure consists of two oxygen heterocycles linked by a divinylcyclopropane
chain.[7] The IUPAC name for ambruticin is (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-
((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-
1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid.[2]
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Key structural features include the tetrahydropyran and dihydropyran rings, which are crucial
for its biological activity.[1][3][4] Variations among different ambruticin congeners, such as
ambruticin S, VS, and the biosynthetic intermediate ambruticin J, primarily occur at the C5
position of the pyran ring system.[1][7][8]

Physicochemical Data

Quantitative data for ambruticin is summarized in the table below. These properties are
essential for understanding its behavior in biological systems and for formulation development.

Property Value Reference
Molecular Formula C28H4206 [2]
Molecular Weight 474.6 g/mol [2]

2-[(2S,4S,5R,6S)-6-[(E)-2-
[(1S,2S,3R)-2-[(1E,3R,4E)-5-
[(2R,6R)-6-ethyl-5-methyl-3,6-
IUPAC Name dihydro-2H-pyran-2-yl]-3- [2]
methylhexa-1,4-dienyl]-3-
methylcyclopropyllethenyl]-4,5-
dihydroxyoxan-2-yllacetic acid

CAS Number 58857-02-6 [2]
XLogP3 (Computed) 3.6 [2]
Hydrogen Bond Donor Count 3 [2]

Hydrogen Bond Acceptor
ydrog p 5 2]
Count

Biological Properties and Antifungal Activity

Ambruticin exhibits potent antifungal activity, particularly against dimorphic fungal pathogens.
[5] Its efficacy has been demonstrated in both in vitro and in vivo models.[8] The mechanism of
action, detailed in the following section, is distinct from many existing antifungal agents, making
it a valuable candidate for overcoming drug resistance.
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Antifungal Spectrum and Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's
potency. The table below summarizes the in vitro activity of ambruticin against various fungal

species.
Fungal Species MIC (pg/mL) Reference
Hansenula anomala 0.05 [10],[11]

N o Favorable with Amphotericin B
Coccidioides immitis ] [5]
& Miconazole

) Favorable with Amphotericin B
Histoplasma capsulatum ] [5]
& Miconazole

o Favorable with Amphotericin B
Blastomyces dermatitidis ] [5]
& Miconazole

) ) Favorable with Amphotericin B
Aspergillus fumigatus ] [5]
& Miconazole

) ) Unfavorable vs. Amphotericin
Candida species ) [5]
B & 5-Fluorocytosine

) ) Favorable with Miconazole;
Dermatophytic Fungi ] [5]
Less active than Tolnaftate

Mechanism of Action: Targeting the HOG Pathway

Ambruticin exerts its antifungal effect by targeting the High-Osmolarity Glycerol (HOG)
signaling pathway, a critical component of the fungal osmoregulatory system.[1][2][6][8] This
pathway allows fungi to adapt to changes in external osmolarity.

The proposed mechanism involves the following steps:

» Targeting Histidine Kinase: Ambruticin is believed to interact with a group Il histidine
kinase, such as Hikl in Saccharomyces cerevisiae.[8][12] This interaction mimics an osmotic
stress signal.
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 Activation of the HOG Pathway: This false signal leads to the overstimulation and
constitutive activation of the HOG MAP kinase cascade.[8]

e Glycerol Accumulation: The activated pathway results in the massive intracellular
accumulation of glycerol.[10],[11]

e Cell Lysis: In the absence of high external osmolarity, the high intracellular glycerol
concentration causes a rapid influx of water, leading to increased turgor pressure, leakage of
cellular contents, and ultimately, cell death.[8],[10]

This mechanism is shared with other fungicides like phenylpyrroles (e.g., pyrrolnitrin).[8],[10]

Click to download full resolution via product page

Caption: Ambruticin's mechanism of action via the HOG signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis,
characterization, and biological evaluation of ambruticin.

Total Synthesis of Ambruticin Analogues

The complex structure of ambruticin has made it a challenging target for total synthesis. A
common strategy is a convergent approach, assembling the molecule from several key
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fragments.[3][6][13][14]
Workflow: Convergent Synthesis of Ambruticin J[6][7]
o Fragment Preparation: Synthesize three key fragments independently:
o Fragment A (Vinyl lodide): Prepared from L-aspartic acid.[7]
o Fragment B (Sulfone): A known compound used in previous ambruticin syntheses.[6]

o Fragment C (Vinylcyclopropane Linchpin): Synthesized using stereoselective
cyclopropanation methodology.[7]

o Fragment Coupling (Suzuki-Miyaura): The vinyl iodide (Fragment A) and the
vinylcyclopropane boronic ester (Fragment C) are coupled via a Suzuki-Miyaura cross-
coupling reaction.[6][7]

» Fragment Coupling (Julia-Kocienski Olefination): The product from the previous step is then
coupled with the sulfone (Fragment B) using a Julia-Kocienski olefination to assemble the
complete carbon skeleton.[6][7]

o Final Steps (Deprotection & Oxidation): Global deprotection of protecting groups, followed by
selective oxidation of the primary alcohol, yields the final ambruticin analogue.[6]
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Caption: Convergent synthesis workflow for ambruticin J.

In Vitro Antifungal Susceptibility Testing

Determining the MIC of ambruticin against various fungal pathogens is crucial for evaluating
its efficacy.

Protocol: Agar Dilution Technique (Modified from ICS)[5]

o Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar
supplemented for fungal growth).

e Drug Dilution: Prepare a series of two-fold dilutions of ambruticin in a suitable solvent.
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o Plate Preparation: Incorporate each drug dilution into molten agar and pour into petri dishes
to solidify. A drug-free control plate is also prepared.

e Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., to 0.5
McFarland standard).

 Inoculation: Spot-inoculate the prepared agar plates with the fungal suspension.

 Incubation: Incubate the plates at an appropriate temperature and duration for the specific
fungus being tested (e.g., 30-35°C for 24-48 hours).

e MIC Determination: The MIC is the lowest concentration of ambruticin that completely
inhibits visible growth on the agar surface.

Western Blot Analysis for Hogl Phosphorylation

This protocol is used to confirm that ambruticin activates the HOG pathway by detecting the
phosphorylation of the Hog1 protein.[8]

e Cell Culture and Treatment:

o Grow fungal cells (e.g., S. cerevisiae expressing Hik1) to mid-log phase in an appropriate
liquid medium.

o Expose the cells to a specific concentration of ambruticin for a defined period. Include a
positive control (e.g., 0.5 M NaCl to induce osmotic stress) and a negative (untreated)
control.

e Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable method
(e.g., bead beating in lysis buffer) to extract total protein.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
assay (e.g., Bradford or BCA assay).

e SDS-PAGE and Western Blotting:

o Separate equal amounts of protein from each sample by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).
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o Transfer the separated proteins to a nitrocellulose or PVDF membrane.

¢ Immunodetection:

[e]

Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for the phosphorylated form of
Hogl (e.g., anti-p38 antibody which recognizes the dually phosphorylated T180/Y182 of
Hogl).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging
system.

o Loading Control: Re-probe the same membrane with an antibody against total Hogl to
ensure equal protein loading across all lanes.

Conclusion

Ambruticin remains a highly promising lead compound in the search for novel antifungal
agents. Its unique chemical structure and its specific mechanism of action targeting the fungal
HOG pathway provide a strong foundation for further drug development. The detailed synthetic
strategies and experimental protocols outlined in this guide offer valuable resources for
researchers aiming to explore the full therapeutic potential of the ambruticin family of natural
products. Continued investigation, including structure-activity relationship (SAR) studies and
optimization of its pharmacokinetic properties, will be crucial in translating the potent antifungal
activity of ambruticin into a clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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